molecular formula C6H6N2O4S B8127323 Ethyl 5-nitro-1,3-thiazole-4-carboxylate

Ethyl 5-nitro-1,3-thiazole-4-carboxylate

Cat. No.: B8127323
M. Wt: 202.19 g/mol
InChI Key: YBTVCTRQXZTMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-nitro-1,3-thiazole-4-carboxylate is a nitro-substituted thiazole derivative characterized by a nitro (-NO₂) group at the 5-position and an ester (-COOEt) group at the 4-position of the thiazole ring. This compound serves as a versatile intermediate in medicinal and synthetic chemistry due to the electron-withdrawing nitro group, which enhances electrophilic reactivity and influences biological activity. Its synthesis typically involves nitration of precursor thiazoles or condensation reactions using nitro-containing building blocks .

Properties

IUPAC Name

ethyl 5-nitro-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c1-2-12-6(9)4-5(8(10)11)13-3-7-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTVCTRQXZTMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-nitro-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 4-chloro-3-oxobutanoate with thiourea and sodium nitrite. The reaction is carried out in an acidic medium, usually hydrochloric acid, at a temperature of around 0-5°C. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitro-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).

    Substitution: Sodium methoxide (NaOMe) or potassium carbonate (K2CO3).

Major Products Formed

    Amino derivative: Formed by the reduction of the nitro group.

    Carboxylic acid: Formed by the hydrolysis of the ester group.

    Substituted thiazole derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 5-nitro-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-nitro-1,3-thiazole-4-carboxylate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The ester group can also be hydrolyzed to release the active carboxylic acid, which can further interact with molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological and chemical properties of thiazole derivatives are highly dependent on substituent type and position. Key analogs and their distinctions are outlined below:

Table 1: Structural and Electronic Comparisons
Compound Name Substituent (Position) Key Properties Reference
Ethyl 5-nitro-1,3-thiazole-4-carboxylate -NO₂ (5) High electrophilicity; potential mutagenicity; antimicrobial activity
Ethyl 5-amino-1,3-thiazole-4-carboxylate -NH₂ (5) Nucleophilic amine; precursor for sulfonamide derivatives; lower toxicity
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate -CF₃ (5), -Ph (2) Enhanced lipophilicity; metabolic stability; antifungal applications
Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate -NO₂ (on phenyl) Nitro group indirectly conjugated to thiazole; reduced ring reactivity
Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]thiazole-5-carboxylate -OH (4), -CF₃ (2) Hydrogen bonding capacity; antitumor potential

Physicochemical Properties

  • Lipophilicity: Nitro and trifluoromethyl groups increase logP values, enhancing membrane permeability. For instance, this compound (logP ~2.1) is more lipophilic than its amino analog (logP ~1.5) .
  • Solubility: Ester groups improve solubility in organic solvents, while hydroxyl or amino substituents enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.